Butanedioic acid, (phenylmethyl)-, 4-(1,1-dimethylethyl) ester, (R)-

Enzymatic enantioselectivity Anaerobic toluene degradation Chiral recognition

Racemic or (S)-enantiomer contamination in benzylsuccinate building blocks compromises enzyme inhibition (113-fold Ki difference) and synthetic fidelity. This (R)-configured mono-tert-butyl ester resolves that risk with orthogonal protection (free C-1 acid, C-4 tert-butyl ester), enabling regioselective amidation without protecting group manipulation. • ≥97% ee ensures valid CPA inhibitor SAR and BSS kinetic data-no confounding (S)-contamination. • Direct precursor to peptidomimetic renin inhibitor N-terminal components; validated by 4-step asymmetric hydrogenation route. • Serves as non-hydrolyzable substrate analog for enantiospecific benzylsuccinate synthase studies. Supplied with full QA documentation. Standard global B2B shipping; research-use-only compliance.

Molecular Formula C15H19O4-
Molecular Weight 263.31 g/mol
Cat. No. B12355749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanedioic acid, (phenylmethyl)-, 4-(1,1-dimethylethyl) ester, (R)-
Molecular FormulaC15H19O4-
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)[O-]
InChIInChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/p-1/t12-/m1/s1
InChIKeyTWMRLCPQQCHIBH-GFCCVEGCSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid (CAS 122225-33-6): Chiral Building Block for Asymmetric Synthesis and Enzyme Inhibitor Research


Butanedioic acid, (phenylmethyl)-, 4-(1,1-dimethylethyl) ester, (R)- (CAS 122225-33-6), also referred to as (R)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid or (R)-2-benzylsuccinic acid 4-tert-butyl ester, is a chiral succinic acid derivative bearing a single stereocenter at the 2-position with (R)-configuration . It features a free carboxylic acid at C-1 and a tert-butyl ester at C-4, rendering it a differentially protected, orthogonally functionalizable chiral dicarboxylate building block . This compound belongs to the 2-benzylsuccinic acid family, a class of molecules recognized for potent carboxypeptidase A (CPA) inhibition and for serving as key intermediates in the synthesis of hypoglycemic agents (e.g., mitiglinide/KAD-1229) and renin inhibitors [1]. The (R)-configuration is enzymatically relevant: benzylsuccinate synthase (BSS) catalyzes the enantiospecific formation of (R)-benzylsuccinate from toluene and fumarate in anaerobic bacterial toluene degradation [2].

Why (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid Cannot Be Replaced by Racemic Mixtures, (S)-Enantiomers, or Fully Protected Analogs


Substituting this compound with its racemate (±)-2-benzylsuccinic acid 4-tert-butyl ester (CAS 100334-75-6) or the (S)-enantiomer introduces critical stereochemical mismatches that compromise enzyme recognition, inhibitory potency, and downstream synthetic fidelity [1]. Benzylsuccinate synthase (BSS) exhibits strict enantiospecificity for the (R)-configuration, meaning the (S)-enantiomer is not a competent substrate or ligand [2]. Similarly, replacing the tert-butyl monoester with the free diacid (R)-2-benzylsuccinic acid (CAS 21307-97-1) forfeits the orthogonal protection strategy essential for regioselective amidation or peptide coupling at the C-4 position without protecting group manipulation . The doubly protected analog (R)-1-benzyl 4-tert-butyl 2-benzylsuccinate (CAS 116129-88-5) lacks the free carboxylic acid handle required for direct conjugation, necessitating an additional deprotection step that reduces overall yield and increases cost. These distinctions are quantified below.

Quantitative Differentiation Evidence for (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid Versus Closest Analogs


Enantioselective Enzymatic Recognition: BSS Strictly Produces (R)-Benzylsuccinate, Not the (S)-Enantiomer

Benzylsuccinate synthase (BSS) catalyzes the enantiospecific formation of (R)-benzylsuccinate from toluene and fumarate with strict stereochemical fidelity. The (S)-enantiomer is not produced by the enzyme, as confirmed by multiscale QM/MM modeling and microkinetic analysis that predict exclusive R-enantiomer formation driven by dynamic kinetic behavior of toluene in the active site [1]. Racemic (±)-2-benzylsuccinic acid derivatives (e.g., CAS 100334-75-6) contain 50% of the non-cognate (S)-enantiomer that cannot productively engage BSS or BSS-dependent pathways.

Enzymatic enantioselectivity Anaerobic toluene degradation Chiral recognition

Carboxypeptidase A Inhibition: Enantiomer-Dependent Potency with Up to 113-Fold Difference in Ki

The inhibitory potency of 2-benzylsuccinic acid derivatives against carboxypeptidase A (CPA) is strongly enantiomer-dependent. For the closely related 2-benzyl-2-methylsuccinic acid series, the (R)-enantiomer exhibits Ki = 0.15 µM, while the (S)-enantiomer shows Ki = 17 µM—a 113-fold difference in potency [1]. The racemic mixture has an intermediate Ki of 0.28 µM. For the parent L-benzylsuccinic acid ((S)-2-benzylsuccinic acid), the reported Ki against bovine CPA is 0.45 µM [2], whereas the racemic (±)-2-benzylsuccinic acid exhibits Ki = 1.1 µM (determined by 96-well plate colorimetric assay) [3]. Although the target compound bears a tert-butyl ester that may modulate activity, the stereochemical configuration at C-2 is the primary determinant of CPA binding affinity, as demonstrated by crystallographic studies of the CPA–L-benzylsuccinate complex at 2.0 Å resolution [4].

Carboxypeptidase A inhibition Enantiomer potency Ki comparison

Orthogonal Protection: Selective C-4 tert-Butyl Ester Cleavage Enables Regioselective Derivatization Not Possible with Free Diacid or Symmetrical Diesters

The target compound bears a free carboxylic acid at C-1 and a tert-butyl ester at C-4, enabling orthogonal deprotection strategies. The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., TFA or HCl/dioxane) while leaving the C-1 carboxylate free for prior activation and coupling . In contrast, the free diacid (R)-2-benzylsuccinic acid (CAS 21307-97-1) requires stoichiometric activation of one carboxyl group, leading to statistical mixtures of regioisomers. The doubly protected analog (R)-1-benzyl 4-tert-butyl 2-benzylsuccinate (CAS 116129-88-5) requires a hydrogenolysis step (H₂, Pd/C) to unmask the C-1 acid, adding one synthetic step and reducing overall yield. In the synthesis of (R)-2-benzylsuccinic acid 4-monoamide renin inhibitor precursors, regioselective amidation at the free C-1 carboxyl of the mono-tert-butyl ester proceeds without protecting group manipulation, enabling a 4-step economic asymmetric synthesis . Patent US 5,952,507 explicitly claims chiral succinic acid derivatives bearing a tert-butyl ester as key intermediates for pharmaceutical manufacture [1].

Orthogonal protection Selective deprotection Regioselective amidation

Enantiomeric Purity Specifications: Commercial (R)-Enantiomer Available at ≥97% Chemical and Enantiomeric Purity Versus Racemate

Commercially sourced (R)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid (CAS 122225-33-6) is supplied with minimum chemical purity of 97% (AKSci), ≥98% (Chemscene, Leyan), and 95% (Achemblock) . The racemic counterpart (CAS 100334-75-6) is typically offered without enantiomeric excess specification, as it is inherently a 1:1 mixture of enantiomers. For applications requiring defined stereochemistry—such as asymmetric synthesis of renin inhibitors where the (R)-configuration is mandatory for biological activity —the racemate delivers only 50% of the active enantiomer, effectively doubling the required mass input and introducing a 50% impurity that must be separated or tolerated. Resolution of racemic 2-benzylsuccinic acid via diastereomeric salt formation with (S)-PBA yields the (S)-enantiomer in 99.9% ee but at only 33% overall recovery from racemate [1], illustrating the inherent mass efficiency penalty of racemic starting materials.

Enantiomeric purity Chiral HPLC Quality control

Divergent Synthetic Utility: (R)-Configured Benzylsuccinate Targets Renin Inhibition While (S)-Configured Targets Mitiglinide

The (R)- and (S)-enantiomers of 2-benzylsuccinic acid derivatives serve distinct pharmaceutical synthetic pathways. The (S)-2-benzylsuccinic acid (CAS 3972-36-9) is the established key intermediate for the hypoglycemic agent mitiglinide (KAD-1229/Glufast), with large-scale resolution achieving 99.9% ee [1]. Conversely, the (R)-2-benzylsuccinic acid scaffold is the N-terminal component of renin inhibitors, synthesized via asymmetric hydrogenation of phenylitaconic acid derivatives in a 4-step sequence . U.S. Patent 5,952,507 specifically claims (R)-configured tert-butyl succinate derivatives as intermediates for pharmaceutically active renin-inhibiting compounds [2]. Procuring the incorrect enantiomer for a given target pathway results in a dead-end intermediate; the (S)-enantiomer of benzylsuccinic acid 4-tert-butyl ester cannot substitute for the (R)-enantiomer in renin inhibitor synthesis without inversion of configuration, which adds synthetic steps and erodes yield.

Renin inhibitor Mitiglinide Chiral intermediate Asymmetric hydrogenation

Optimal Application Scenarios for (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid Based on Quantitative Differentiation Evidence


Renin Inhibitor Medicinal Chemistry Programs Requiring (R)-Configured N-Terminal Building Blocks

The compound serves as a direct precursor to (R)-2-benzylsuccinic acid 4-monoamides, the N-terminal components of peptidomimetic renin inhibitors. The free C-1 carboxylic acid enables regioselective amidation without protecting group manipulation, while the C-4 tert-butyl ester remains intact for subsequent deprotection and further elaboration. The established 4-step asymmetric hydrogenation route (Synlett, 1993) and patent protection (U.S. 5,952,507) [1] validate this application. Use of the (S)-enantiomer or racemate would yield the wrong stereoisomer at the renin active site, abolishing inhibitory activity.

Carboxypeptidase A (CPA) Inhibition Studies Requiring Enantiomerically Defined Structure–Activity Relationships

For investigators mapping CPA inhibitor SAR, the (R)-configured benzylsuccinate scaffold provides a critical data point. The 113-fold difference in Ki between (R)- and (S)-enantiomers in the related 2-benzyl-2-methylsuccinic acid series [2] underscores the necessity of enantiomerically pure material. The tert-butyl ester offers a handle for prodrug design or for modulating physicochemical properties without altering the stereochemical configuration at C-2.

Biocatalysis and Enzyme Mechanism Studies Involving Benzylsuccinate Synthase (BSS)

BSS enantiospecifically produces (R)-benzylsuccinate from toluene and fumarate [3]. The (R)-configured mono-tert-butyl ester can serve as a non-hydrolyzable substrate analog or inhibitor for BSS kinetic studies, provided the free carboxylate at C-1 adequately mimics the natural substrate. Racemic material would introduce the (S)-enantiomer as a confounding variable in kinetic assays, potentially yielding ambiguous Vmax and Km determinations.

Asymmetric Synthesis Methodology Development Using Orthogonally Protected Chiral Succinate Building Blocks

The orthogonal protection pattern (free C-1 acid, C-4 tert-butyl ester) enables sequential functionalization without protecting group crossover. This makes the compound valuable for methodology studies exploring chemoselective amidation, esterification, or reduction protocols. The high commercial enantiopurity (≥97% ee) ensures that stereochemical outcomes in downstream reactions reflect true methodological selectivity rather than contamination from the opposite enantiomer.

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